Ralimetinib - 862505-00-8

Ralimetinib

Catalog Number: EVT-288214
CAS Number: 862505-00-8
Molecular Formula: C24H29FN6
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ralimetinib mesylate, a dimesylate salt form of LY2228820, is a tri-substituted imidazole derivative researched for its potential as an anti-inflammatory and antineoplastic agent. [] It functions as a selective, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha and beta isoforms. [, ] This kinase plays a crucial role in regulating the production of cytokines in the tumor microenvironment and enables cancer cell survival under stress conditions, including those induced by radiotherapy, chemotherapy, and targeted therapies. [] Due to its role in tumorigenesis, Ralimetinib has garnered significant interest as a potential therapeutic agent in oncology research. [, , , , , , , , , , , , , , , , , , ]

Future Directions
  • Biomarker Development: Further research is needed to identify biomarkers that can effectively predict the sensitivity of different cancer types to Ralimetinib. This would allow for the selection of patients who are most likely to benefit from treatment with this drug. []

  • Combination Therapies: Exploring combinations of Ralimetinib with other targeted therapies, immunotherapies, or chemotherapies holds potential for enhancing its efficacy and overcoming resistance mechanisms. [, , ]

Source and Classification

Ralimetinib was developed through high-throughput screening of chemical libraries aimed at identifying selective inhibitors of the p38 MAPK pathway. It is categorized as a synthetic organic compound, primarily used in research settings to explore its effects on cellular signaling pathways. The primary target of Ralimetinib is the p38 alpha MAPK, which plays a crucial role in mediating cellular responses to stress and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ralimetinib involves multiple steps, typically beginning with commercially available starting materials. The process may include:

  1. Formation of Key Intermediates: Utilizing reactions such as amide coupling or alkylation to construct the core structure of the compound.
  2. Purification: Employing techniques like chromatography to isolate pure Ralimetinib from reaction mixtures.
  3. Characterization: Utilizing spectroscopic methods (NMR, MS) to confirm the structure and purity of the synthesized compound.

Specific synthetic routes can vary depending on the desired yield and purity, but generally follow established organic synthesis protocols for small molecules targeting kinase inhibition .

Molecular Structure Analysis

Structure and Data

Ralimetinib exhibits a complex molecular structure characterized by several functional groups that facilitate its interaction with the p38 MAPK enzyme. The molecular formula for Ralimetinib is C₁₇H₁₉N₃O₂S, with a molecular weight of approximately 329.41 g/mol.

The three-dimensional structure reveals key binding interactions with the ATP-binding site of p38 MAPK, which are critical for its inhibitory activity. The structural configuration allows for specific interactions with amino acid residues within the active site, enhancing its selectivity towards p38 alpha compared to other kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Ralimetinib undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Reaction: The primary reaction involves Ralimetinib binding to the ATP site of p38 MAPK, inhibiting its autophosphorylation activity. This interaction alters the enzyme's conformation, preventing substrate binding and subsequent signaling cascades.
  2. Metabolic Reactions: In vivo, Ralimetinib may be subject to metabolic transformations, including oxidation and conjugation, which can affect its pharmacokinetics and efficacy.

These reactions are crucial for understanding both the synthesis and biological activity of Ralimetinib .

Mechanism of Action

Process and Data

Ralimetinib exerts its pharmacological effects primarily through inhibition of p38 alpha MAPK activity. The mechanism involves:

  1. Competitive Inhibition: Ralimetinib competes with ATP for binding to the active site of p38 alpha MAPK.
  2. Alteration of Signaling Pathways: By inhibiting this kinase, Ralimetinib disrupts downstream signaling pathways that lead to inflammatory cytokine production, thereby reducing inflammation and cellular stress responses.

Data from various studies indicate that Ralimetinib effectively reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ralimetinib possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies as it can vary based on purity.

These properties are essential for determining the formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

Ralimetinib has significant potential applications in scientific research:

  1. Inflammatory Disease Research: It is utilized to study the role of p38 MAPK in inflammation-related diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
  2. Cancer Therapy Investigations: Due to its ability to modulate signaling pathways involved in cell proliferation and survival, Ralimetinib is being investigated for potential use in cancer therapies.
  3. Drug Development Studies: As a model compound for evaluating kinase inhibitors, it aids in understanding structure-activity relationships within this class of drugs.
Molecular Mechanisms of Action

p38 MAPK Inhibition: Biochemical Specificity and Kinase Selectivity Profiling

Ralimetinib (LY2228820 dimesylate) is a selective ATP-competitive inhibitor targeting the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The kinase exhibits a conserved Thr-Gly-Tyr (TGY) dual-phosphorylation motif in its activation loop, which is critical for its enzymatic activity. Ralimetinib binds to the ATP pocket of p38α/β, preventing phosphorylation of downstream substrates like MAPKAP-K2 (MK2). In peripheral blood mononuclear cells, Ralimetinib administration reduces phosphorylation of MK2 by >90% at 300 mg doses, confirming target engagement [1] [5].

Kinase selectivity profiling reveals that Ralimetinib exhibits 30-fold higher potency against p38α (IC₅₀ = 5.3 nM) compared to other kinases. Broad-spectrum kinase assays (screenings against 200+ kinases) demonstrate significant inhibition (>90%) only at p38α/β, with minimal off-target activity against p38γ/δ, JNK, or ERK pathways at therapeutic concentrations [1] [4]. However, its selectivity is context-dependent: At concentrations >1 µM, weak inhibition of kinases like PIM1 and FLT3 has been observed [4].

Table 1: Kinase Selectivity Profile of Ralimetinib

KinaseIC₅₀ (nM)Selectivity vs. p38α
p38α5.31-fold (Reference)
p38β18.23.4-fold
EGFR17032-fold
p38γ>10,000>1,800-fold
JNK1>10,000>1,800-fold

The activation of p38γ/δ isoforms compensates for p38α/β inhibition in some cancers, explaining incomplete pathway suppression in early clinical trials [7] [8]. This isoform redundancy necessitates sustained target inhibition, achievable only with high drug concentrations or prolonged binding kinetics.

Off-Target EGFR Inhibition: Structural and Functional Evidence

A landmark 2023 study demonstrated that Ralimetinib’s anticancer effects are primarily driven by off-target inhibition of epidermal growth factor receptor (EGFR), despite its design as a p38α inhibitor. Pharmacogenomic profiling revealed that Ralimetinib sensitivity correlates strongly with EGFR dependency in cancer cell lines, independent of p38α status [2].

Key evidence includes:

  • In vitro kinase assays: Ralimetinib inhibits EGFR kinase activity with an IC₅₀ of 170 nM, ~32-fold lower potency than for p38α but within clinically achievable concentrations (Cₘₐₓ = 6.7 µM observed in mice) [2] [5].
  • Cocrystal structure: Ralimetinib binds the EGFR ATP pocket, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788/Gly796 in the hinge region. This binding mode mimics canonical EGFR inhibitors like gefitinib [2].
  • Genetic validation: CRISPR-mediated deletion of MAPK14 (p38α) or MAPK11 (p38β) does not alter Ralimetinib sensitivity. Conversely, expression of the EGFR gatekeeper mutation T790M abolishes Ralimetinib’s antiproliferative effects by increasing ATP affinity [2].

Table 2: Structural Basis of Ralimetinib Binding to p38α vs. EGFR

Parameterp38α BindingEGFR Binding
Binding SiteATP pocket (DFG-in conformation)ATP pocket (Leu788-Gly796)
Key InteractionsH-bond: Glu71, Asp168H-bond: Met793
koff1.14 × 10−2 s−1Not reported
TRT88 seconds<30 seconds (estimated)

These findings fundamentally challenge the initial mechanistic attribution of Ralimetinib’s anticancer effects to p38 inhibition alone, highlighting EGFR as a critical off-target driver [2] [4].

Dual Pathway Modulation: Crosstalk Between p38 MAPK and EGFR Signaling Networks

The p38 and EGFR pathways exhibit extensive crosstalk, enabling Ralimetinib to simultaneously modulate both networks:

Feedback Loops and Compensatory Activation

p38α inhibition triggers compensatory EGFR activation via loss of negative feedback. Specifically:

  • p38α normally phosphorylates EGFR at Thr669, promoting its internalization and degradation. Ralimetinib-mediated p38 inhibition reduces Thr669 phosphorylation, enhancing EGFR membrane retention and downstream signaling [3] [7].
  • Conversely, EGFR inhibition activates p38 via TAB1-dependent autophosphorylation, a stress-response mechanism observed in ovarian and glioblastoma models [3] [8].

Transcriptional and Post-Translational Integration

  • Cytokine Regulation: p38α controls IL-6 and TNFα production via MK2-mediated mRNA stabilization. Ralimetinib suppresses these cytokines, indirectly dampening EGFR-driven NF-κB activation [1] [6].
  • EGFR Trafficking: p38 phosphorylates Rab GTPases (e.g., Rab5/Rab7), modulating EGFR endosomal sorting. Ralimetinib disrupts this process, delaying EGFR degradation and paradoxically sustaining ERK signaling in some contexts [7] [10].

Network-Level Consequences

  • Proliferation/Survival: Combined p38/EGFR inhibition synergistically suppresses ERK and AKT pathways, inducing G1/S cell cycle arrest. In breast cancer models, this dual blockade reduces cyclin D1 expression and enhances p27 stability [3] [4].
  • Therapeutic Resistance: p38 activation via ZAP70 phosphorylates EGFR at Tyr845 in T-cell receptor-rich microenvironments, promoting chemoresistance. Ralimetinib abrogates this phosphorylation, reversing carboplatin resistance in ovarian cancer organoids [6] [9].

The dual targeting of p38 and EGFR by Ralimetinib represents an unintended but therapeutically relevant polypharmacology, particularly in cancers with EGFR amplification or inflammatory cytokine dependence [2] [10].

Properties

CAS Number

862505-00-8

Product Name

Ralimetinib

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine

Molecular Formula

C24H29FN6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N

Solubility

Soluble in DMSO, not in water

Synonyms

LY2228820; LY2228820; LY 2228820; Ralimetinib.

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.